Technical Documentation Center

Boc-2-Methoxy-L-Phenylalanine Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: Boc-2-Methoxy-L-Phenylalanine

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Role of Boc-2-Methoxy-L-Phenylalanine in Unnatural Peptide Design

Foreword: Beyond Nature's Alphabet In the landscape of therapeutic development, native peptides present a compelling yet paradoxical profile. Their high specificity and potency are often counterbalanced by significant li...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Foreword: Beyond Nature's Alphabet

In the landscape of therapeutic development, native peptides present a compelling yet paradoxical profile. Their high specificity and potency are often counterbalanced by significant liabilities, primarily rapid enzymatic degradation and poor bioavailability, which limit their clinical utility.[1][2] The field of peptide chemistry has relentlessly sought to overcome these hurdles by expanding beyond the canonical 20 amino acids. The introduction of unnatural amino acids (UAAs) into peptide sequences has emerged as a transformative strategy, allowing for the rational design of peptidomimetics with enhanced stability, controlled conformation, and improved pharmacological profiles.[][4][5][6]

This guide focuses on a particularly strategic UAA: Boc-2-Methoxy-L-phenylalanine . We will dissect the unique contributions of its constituent parts—the sterically influential ortho-methoxy group and the synthetically crucial Boc protecting group—to understand its profound impact on peptide design. This document serves as a technical resource for researchers and drug developers, providing not only the theoretical underpinnings but also practical, field-proven methodologies for its application.

Deconstructing the Molecule: Physicochemical Profile

Boc-2-Methoxy-L-phenylalanine is a chiral building block designed for seamless integration into peptide synthesis workflows.[4][7] Its utility is rooted in its distinct structural features, which are summarized below.

PropertyValueSource
Chemical Name (S)-2-(tert-butoxycarbonylamino)-3-(2-methoxyphenyl)propanoic acid
Molecular Formula C₁₅H₂₁NO₅[8][9][10]
Molecular Weight 295.33 g/mol [8][10]
CAS Number 143415-63-8[8][9]
Appearance White to off-white powder[8]
Melting Point ~157 °C[8]
Storage 2-8°C[8]
The Role of the Boc Protecting Group

The tert-butoxycarbonyl (Boc) group is a cornerstone of classical solid-phase peptide synthesis (SPPS).[11] Its primary function is to temporarily block the N-terminus of the amino acid, preventing self-polymerization and allowing for the controlled, sequential addition of amino acids to a growing peptide chain. The key to its utility lies in its acid lability; it is stable under the basic conditions used for neutralization but can be cleanly removed with moderate acids like trifluoroacetic acid (TFA), leaving the peptide bond and most side-chain protecting groups intact.[12] This orthogonal protection strategy is fundamental to the stepwise elongation of the peptide.

The Strategic Importance of the ortho-Methoxy Group

The true innovation of this UAA lies in the placement of a methoxy (-OCH₃) group at the ortho position of the phenylalanine side chain's phenyl ring. This modification imparts two critical properties:

  • Steric Hindrance: The methoxy group is sterically demanding. When incorporated into a peptide backbone, it restricts the rotational freedom around the chi (χ) and, consequently, the phi (φ) and psi (ψ) dihedral angles. This conformational constraint pre-organizes the peptide into a more defined secondary structure, reducing the entropic penalty of binding to a biological target.[2][13]

  • Enzymatic Shielding: Proteolytic enzymes recognize specific amino acid sequences and conformations for cleavage. The bulky ortho-methoxy group acts as a "steric shield," physically obstructing the approach of proteases to the adjacent peptide bonds.[][15] This modification significantly enhances the peptide's resistance to enzymatic degradation, thereby increasing its in-vivo half-life.[16]

Synthesis and Incorporation via Boc-SPPS

Boc-2-Methoxy-L-phenylalanine is typically synthesized via advanced methodologies such as Palladium-mediated C-H activation, which allows for precise functionalization of the phenyl ring.[8] Once obtained, its incorporation into a target peptide sequence is a well-established process.

Experimental Protocol: Incorporation using Boc-SPPS

This protocol outlines the manual incorporation of Boc-2-Methoxy-L-phenylalanine into a peptide sequence on a PAM (phenylacetamidomethyl) resin.

Materials:

  • PAM resin pre-loaded with the C-terminal amino acid

  • Boc-2-Methoxy-L-phenylalanine

  • Dichloromethane (DCM), peptide synthesis grade

  • Trifluoroacetic acid (TFA)

  • Diisopropylethylamine (DIEA)

  • HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

  • Isopropyl alcohol (IPA)

Methodology:

  • Resin Swelling: Swell the peptide-resin in DCM for 30 minutes in a reaction vessel.

  • Boc Deprotection (N-terminal Amine Freeing):

    • Drain the DCM.

    • Add a solution of 50% TFA in DCM to the resin.[12]

    • Agitate for 2 minutes (pre-wash), drain, and add fresh 50% TFA/DCM solution.

    • Agitate for 25 minutes for the main deprotection reaction.

    • Drain the vessel and wash the resin thoroughly with DCM (3x) and IPA (2x) to remove residual acid.

  • Neutralization:

    • Wash the resin with a solution of 10% DIEA in DCM for 2 minutes (2x).

    • Wash again with DCM (3x) to remove excess base.

  • Coupling of Boc-2-Methoxy-L-phenylalanine:

    • In a separate vial, pre-activate Boc-2-Methoxy-L-phenylalanine (3 eq.) with HBTU (3 eq.) and DIEA (6 eq.) in a minimal amount of DMF for 5 minutes.

    • Add the activated amino acid solution to the resin.

    • Agitate at room temperature for 2-4 hours. The increased steric bulk of this UAA may necessitate longer coupling times or the use of stronger coupling reagents.[]

    • Perform a Kaiser test to confirm the completion of the coupling reaction (a negative result indicates a free primary amine is no longer present).

    • Drain the coupling solution and wash the resin with DCM (3x).

  • Chain Elongation: Repeat steps 2-4 for each subsequent amino acid in the sequence.

  • Final Cleavage and Deprotection: Once the synthesis is complete, cleave the peptide from the resin and remove side-chain protecting groups using a strong acid cocktail (e.g., HF or TFMSA).

Visualization: Boc-SPPS Workflow

Boc_SPPS_Workflow cluster_cycle Synthesis Cycle node_deprotect 1. Deprotection (50% TFA in DCM) node_wash1 2. Wash & Neutralize (DCM, DIEA) node_deprotect->node_wash1 Remove Boc node_couple 3. Coupling (Activated Boc-UAA) node_wash1->node_couple Prepare for coupling node_wash2 4. Wash (DCM) node_couple->node_wash2 Add UAA node_wash2->node_deprotect Repeat for next cycle node_end Final Cleavage (e.g., HF) node_wash2->node_end After final cycle node_start Start: Resin-Bound Peptide node_start->node_deprotect node_final_peptide Purified Peptide node_end->node_final_peptide caption Boc-SPPS cycle for UAA incorporation.

Caption: Boc-SPPS cycle for UAA incorporation.

Impact on Peptide Conformation and Stability

The introduction of 2-Methoxy-L-phenylalanine is a deliberate act of molecular engineering designed to impose structural order and resilience.

Forcing the Fold: Conformational Constraint

Natural peptides often exist as a flexible ensemble of conformations in solution. This flexibility is entropically unfavorable for receptor binding. The steric bulk of the ortho-methoxy group forces the peptide backbone into a more limited set of low-energy conformations, effectively "pre-folding" it into a bioactive state.[13] This reduces the conformational entropy that must be overcome for binding, often leading to a significant increase in binding affinity and selectivity.

Visualization: Steric Influence on Backbone

Caption: Steric clash from o-methoxy group restricts backbone rotation.

Enhancing Durability: Proteolytic Resistance

A major failure point for peptide therapeutics is their rapid clearance by proteases. By incorporating 2-Methoxy-L-phenylalanine, the peptide's half-life can be dramatically extended. The methoxy group serves as a bumper, preventing the peptide from fitting correctly into the active site of enzymes like chymotrypsin, which typically cleaves after large hydrophobic residues like phenylalanine.[]

Peptide SequenceModificationHalf-life in Human Serum (t₁/₂)Fold Increase
Ac-Gly-Ala-Phe -Ala-Gly-NH₂None (Native)15 minutes1x
Ac-Gly-Ala-(2-MeO-Phe) -Ala-Gly-NH₂ortho-Methoxy Phenylalanine> 8 hours> 32x
Ac-Gly-Ala-D-Phe -Ala-Gly-NH₂D-enantiomer> 12 hours> 48x

This table presents hypothetical, yet representative, data based on established principles of peptide stabilization. The use of D-amino acids is another common strategy for enhancing stability.[15][16]

Applications and Strategic Value in Drug Discovery

The unique properties of Boc-2-Methoxy-L-phenylalanine make it a high-value tool for addressing complex challenges in peptide-based drug discovery.

  • Developing Potent Agonists/Antagonists: By locking a peptide into its bioactive conformation, the affinity for a target receptor can be significantly improved, leading to more potent drug candidates.[]

  • Structure-Activity Relationship (SAR) Studies: It serves as an invaluable probe to understand the steric and conformational requirements of a receptor binding pocket. Comparing the activity of a native peptide with its 2-methoxy-substituted analog provides clear insights into the target's topology.[6]

  • Improving Oral Bioavailability: While a single modification is rarely sufficient, enhancing enzymatic stability is a critical first step toward developing orally available peptide drugs. Protecting the peptide from degradation in the gut is a prerequisite for absorption.

Conclusion

Boc-2-Methoxy-L-phenylalanine is more than just another building block; it is a sophisticated tool for molecular design. Its ability to simultaneously confer conformational rigidity and enhance proteolytic stability addresses two of the most significant weaknesses of natural peptides.[2][][7] By providing rational control over the three-dimensional structure and metabolic fate of a peptide, this unnatural amino acid empowers scientists to engineer next-generation therapeutics with superior efficacy, selectivity, and drug-like properties. Its continued application will undoubtedly accelerate the translation of promising peptides from the laboratory to the clinic.

References

  • Unnatural Amino Acids: Strategies, Designs, and Applications in Medicinal Chemistry and Drug Discovery. ACS Publications.
  • Unnatural Amino Acids in Drug Discovery. BOC Sciences.
  • Unnatural Amino Acids for Peptide Synthesis. Merck.
  • Unnatural Amino Acids for Peptide Synthesis. Sigma-Aldrich.
  • Reprogramming natural proteins using unnatural amino acids. RSC Publishing.
  • Small and Simple, yet Sturdy: Conformationally Constrained Peptides with Remarkable Properties. PMC.
  • Designing amino acids to determine the local conformations of peptides. PMC.
  • Unnatural Amino Acids. CPC Scientific.
  • Boc-2-methoxy- L -phenylalanine 97 143415-63-8. MilliporeSigma.
  • Boc-2-Methoxy-L-Phenylalanine — Chemical Substance Information. NextSDS.
  • Boc-2-methoxy- L -phenylalanine 97 143415-63-8. Sigma-Aldrich.
  • Chemical and Enzymatic Stability of Amino acid Prodrugs Containing Methoxy, Ethoxy and Propylene Glycol Linkers. PMC.
  • [ - L-Phenylalanine, N-[(1,1-dimethylethoxy)carbonyl]-. Organic Syntheses Procedure. Available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHXhgVttnJZX6z4YQBQU_CMU-paRtBcsBwPycrv7qcKzhUH7S03OTdzYupFB6uVv6CLnDks3v0EtDcJtGk_8U-3eBNv8D9lU7zwl_QaN0EStQHUNhTaMJGqORK2jg06z1X-Cx2cXw==
  • Synthesis and characterization of a new peptide analogue. Scholars Research Library.
  • Non-Natural Phenylalanine in Peptide Design Guide. BOC Sciences.
  • Boc-2-methoxy-L-phenylalanine. Stenutz.
  • Improving enzymatic and chemical stability of peptides by chemical modifications. Bachem.
  • Boc Solid Phase Peptide Synthesis. ChemPep.
  • Boc and Fmoc solid phase peptide synthesis. Google Patents.
  • Boc-2-methoxy- L -phenylalanine 97 143415-63-8. Sigma-Aldrich.
  • Boc-L-2-Methylphenylalanine. PubChem.
  • High-Purity Amino Acid Derivatives for Peptide Synthesis. BOC Sciences.
  • L-Phenylalanine-N-t-Boc (2-¹³C, 99%). Cambridge Isotope Laboratories.
  • Synthesis of N-Methyl L-Phenylalanine for Total Synthesis of Pepticinnamin E. DEQUN SUN et al.
  • Decorating phenylalanine side-chains with triple labeled 13C/19F/2H isotope patterns. Journal of Biomolecular NMR.
  • Overcoming Challenges in the Metabolism of Peptide Therapeutics. Journal of Medicinal Chemistry.
  • Synthesis of Boc-phenylalanine. PrepChem.com.
  • N-Boc-L-phenylalanine methyl ester Certificate of Analysis. MedChemExpress.
  • Strategies for Improving Peptide Stability and Delivery. PMC.

Sources

Exploratory

Boc-2-Methoxy-L-Phenylalanine (CAS 143415-63-8): Technical Guide for Peptide Synthesis and C-H Activation

Executive Summary Boc-2-Methoxy-L-Phenylalanine is a highly specialized, protected unnatural amino acid characterized by an ortho-methoxy substitution on the phenyl ring and an N-tert-butoxycarbonyl (Boc) protecting grou...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Boc-2-Methoxy-L-Phenylalanine is a highly specialized, protected unnatural amino acid characterized by an ortho-methoxy substitution on the phenyl ring and an N-tert-butoxycarbonyl (Boc) protecting group[1]. In contemporary chemical research, this molecule serves a dual mandate: it is a critical building block in Solid-Phase Peptide Synthesis (SPPS) for developing conformationally restricted peptidomimetics[2], and it functions as a privileged Mono-N-Protected Amino Acid (MPAA) chiral ligand in advanced transition-metal-catalyzed C–H functionalization methodologies[3]. This whitepaper details the physico-chemical profile, mechanistic utility, and validated experimental workflows for utilizing this compound.

Chemical Registry & Physico-Chemical Profiling

The structural modifications of Boc-2-MeO-L-Phe-OH impart unique physical and electronic properties compared to canonical phenylalanine. The quantitative data and registry identifiers are summarized below for analytical verification[1],[4].

PropertyValue
Chemical Name Boc-2-Methoxy-L-Phenylalanine
CAS Registry Number 143415-63-8
Molecular Formula C₁₅H₂₁NO₅
Molecular Weight 295.33 g/mol
MDL Number MFCD01860640
PubChem Substance ID 329772655
Melting Point 157 °C
Appearance White to off-white powder
Storage Temperature 2–8 °C
InChI Key QMHKMTAKTUUKEK-NSHDSACASA-N
SMILES String OC((C)C)=O)CC1=CC=CC=C1OC)=O

Mechanistic Insights: The Role of the 2-Methoxy Substitution

The incorporation of an ortho-methoxy group onto the phenylalanine aromatic ring fundamentally alters both its conformational landscape and its coordination chemistry.

Steric and Conformational Effects in Peptidomimetics

In standard phenylalanine, the phenyl ring rotates freely around the Cβ​−Cγ​ bond. The introduction of the bulky, electron-donating methoxy group at the ortho position creates severe steric clashes with the peptide backbone. This restricts the side chain to specific χ1​ and χ2​ rotameric states. This conformational locking is highly sought after in drug discovery to stabilize bioactive conformations, enhance target binding affinity, and improve proteolytic stability[2].

Coordination Chemistry in Pd(II)-Catalyzed C–H Activation

Beyond peptide synthesis, Boc-2-MeO-L-Phe-OH serves as a highly effective MPAA ligand in Pd(II)-catalyzed C(sp³)–H functionalization[3]. As pioneered by the [5], the ligand coordinates to the Pd(II) center via the carboxylate oxygen and the deprotonated amide nitrogen, forming a rigid bidentate N,O-chelate. The ortho-methoxy group provides secondary steric differentiation within the chiral pocket. This precisely dictates the trajectory of the incoming substrate during the Concerted Metalation-Deprotonation (CMD) step, thereby maximizing the enantiomeric excess (ee) of the final product[5].

Experimental Workflows & Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems, incorporating specific rationales for the reagents chosen.

Protocol 1: Incorporation via Boc-Solid Phase Peptide Synthesis (SPPS)

Objective: Efficient coupling of Boc-2-MeO-L-Phe-OH onto a resin-bound peptide chain. Causality & Rationale: The ortho-methoxy group introduces local steric bulk near the α -carbon, which can significantly reduce the nucleophilic attack rate of the incoming amine during coupling. To prevent incomplete coupling and epimerization, HATU is utilized. HATU generates a highly reactive 7-aza-1-hydroxybenzotriazole (HOAt) active ester, which accelerates the coupling via a neighboring group effect (intramolecular hydrogen bonding), overcoming the steric penalty of the 2-methoxy substitution.

Step-by-Step Methodology:

  • Resin Swelling: Swell the peptide-resin (e.g., PAM resin) in Dichloromethane (DCM) for 15 minutes, followed by Dimethylformamide (DMF) for 15 minutes.

  • Boc Deprotection: Treat the resin with 100% Trifluoroacetic acid (TFA) for 2 × 5 minutes to remove the N-terminal Boc group.

  • Washing: Wash the resin sequentially with DCM (3×) and DMF (3×) to remove residual TFA.

  • Neutralization: Treat with 10% Diisopropylethylamine (DIEA) in DMF for 2 × 3 minutes, then wash with DMF (3×).

  • Pre-Activation: In a separate vial, dissolve 3.0 equivalents of Boc-2-MeO-L-Phe-OH and 2.9 equivalents of HATU in minimal DMF. Add 6.0 equivalents of DIEA. Stir for 2 minutes to form the active ester.

  • Coupling: Add the activated amino acid solution to the resin. Agitate at room temperature for 60–90 minutes.

  • Self-Validation (Kaiser Test): Perform a quantitative Ninhydrin (Kaiser) test. A blue color (positive) indicates incomplete coupling, requiring a repeat of step 6. A yellow color (negative) confirms successful coupling. Proceed to wash with DMF (3×) and DCM (3×).

Protocol 2: Application as a Chiral Ligand in Pd(II)-Catalyzed C(sp³)–H Arylation

Objective: Enantioselective arylation of unactivated C(sp³)–H bonds using Boc-2-MeO-L-Phe-OH as a chiral ligand. Causality & Rationale: Silver carbonate (Ag₂CO₃) acts as both a base to abstract the proton during the CMD step and an iodide scavenger to prevent catalyst poisoning following oxidative addition. Hexafluoro-2-propanol (HFIP) is chosen as the solvent because its high hydrogen-bond donating capacity stabilizes the highly polar transition states of the C–H cleavage, while its low nucleophilicity prevents solvent molecules from outcompeting the Boc-2-MeO-L-Phe-OH ligand for Pd coordination.

Step-by-Step Methodology:

  • Reaction Assembly: In a Schlenk tube under an argon atmosphere, combine the aliphatic amide substrate (1.0 eq), Aryl Iodide (Ar-I, 2.0 eq), Pd(OAc)₂ (10 mol%), and Boc-2-MeO-L-Phe-OH (12 mol%).

  • Base Addition: Add Ag₂CO₃ (1.5 eq) to facilitate the CMD process.

  • Solvent Addition: Suspend the mixture in HFIP at a 0.1 M concentration.

  • Thermal Activation: Seal the tube and heat to 80–100 °C for 24 hours under vigorous stirring.

  • Self-Validation & Isolation: Cool to room temperature and extract an aliquot. Analyze the crude mixture via chiral HPLC to determine enantiomeric excess (ee) and conversion rates. Once validated, dilute with Ethyl Acetate (EtOAc), filter through a pad of Celite, concentrate in vacuo, and purify via flash column chromatography.

Visualizations

BocSPPS A Resin-Bound Peptide B TFA Cleavage of Boc Group A->B 100% TFA C Neutralization (DIEA/DMF) B->C Wash D Coupling: Boc-2-MeO-L-Phe-OH + HATU C->D Activated AA E Washing & Next Cycle D->E Wash E->B Repeat

Workflow of Boc-SPPS coupling cycle incorporating Boc-2-Methoxy-L-Phenylalanine.

PdCycle Pd Pd(OAc)2 + Ligand (Boc-2-MeO-L-Phe-OH) C_H Substrate Coordination Pd->C_H CMD Concerted Metalation- Deprotonation (CMD) C_H->CMD C-H Cleavage OxAdd Oxidative Addition (Ar-I) CMD->OxAdd Pd(II) to Pd(IV) RedElim Reductive Elimination (Product Release) OxAdd->RedElim C-C Formation RedElim->Pd Catalyst Regeneration

Pd(II)-catalyzed C(sp3)-H arylation cycle using Boc-2-MeO-L-Phe-OH as a chiral ligand.

References

  • He, J., Li, S., Deng, Y., Fu, H., Laforteza, B. N., Spangler, J. E., Homs, A., & Yu, J.-Q. "Ligand-Controlled C(sp³)–H Arylation and Olefination in Synthesis of Unnatural Chiral α-Amino Acids." Science, 2014, 343(6176), 1216–1220. Available at:[Link]

Sources

Foundational

Thermal Stability and Melting Point Analysis of Boc-2-Methoxy-L-Phenylalanine: A Comprehensive Technical Guide

Executive Summary Boc-2-Methoxy-L-Phenylalanine (CAS: 143415-63-8) is a highly specialized unnatural amino acid derivative. It serves a dual purpose in modern drug development: as a critical building block in solid-phase...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Boc-2-Methoxy-L-Phenylalanine (CAS: 143415-63-8) is a highly specialized unnatural amino acid derivative. It serves a dual purpose in modern drug development: as a critical building block in solid-phase peptide synthesis (SPPS) and as a highly effective transient ligand in palladium-mediated C–H activation methodologies (pioneered by Jin-Quan Yu and co-workers). For application scientists and process chemists, understanding the exact thermal boundaries of this compound is critical. Exceeding its thermal limits does not merely melt the compound; it triggers an irreversible thermolytic degradation of the protecting group, fundamentally altering the molecular structure.

Physicochemical Profiling

To predict the thermal behavior of Boc-2-Methoxy-L-Phenylalanine, we must first establish its baseline physicochemical properties. The presence of the tert-butoxycarbonyl (Boc) protecting group dictates its upper thermal limits, while the ortho-methoxy substitution on the phenyl ring influences its crystal lattice energy and, consequently, its melting point.

Table 1: Quantitative Physicochemical Data

PropertyValueSynthetic & Analytical Relevance
CAS Number 143415-63-8Unique identifier for procurement and safety tracking.
Molecular Formula C15H21NO5Baseline for theoretical yield and mass balance calculations.
Molecular Weight 295.33 g/mol Required for precise stoichiometric conversions.
Melting Point 157 °CThe critical threshold for solid-state stability and processing.
Storage Temperature 2–8 °CPrevents slow, ambient-temperature degradation over extended periods.
Theoretical Mass Loss ~33.9%The exact mass percentage lost during complete thermal de-Boc degradation.

Data supported by.

Mechanistic Causality: Thermal Degradation of the Boc Group

The melting point of Boc-2-Methoxy-L-Phenylalanine (157 °C) is not just a phase transition boundary; it lies dangerously close to the activation energy threshold for the thermal deprotection of the Boc group. In high-temperature environments (typically >150 °C), Boc-protected amino acids undergo a spontaneous, thermally driven degradation.

The Causality of Degradation: This decomposition is not a random fragmentation but a highly ordered, concerted thermolytic cleavage. When thermal energy surpasses the stability threshold of the carbamate bond, it drives the release of isobutylene gas (56 Da). This cleavage leaves behind a highly unstable carbamic acid intermediate. Unable to persist, the carbamic acid rapidly undergoes decarboxylation, releasing carbon dioxide gas (44 Da) and yielding the free amine (2-Methoxy-L-Phenylalanine). Therefore, heating the compound past its melting point in the absence of stabilizing solvents results in an irreversible, two-stage mass loss totaling 100.12 Da (33.9% of the total molecular weight) .

ThermalDegradation BocPhe Boc-2-Methoxy-L-Phenylalanine (Stable < 150°C) Heat Thermal Stress (> 150°C) BocPhe->Heat Transition Concerted Cleavage Transition State Heat->Transition Isobutylene Isobutylene Gas (Loss of 56 Da) Transition->Isobutylene Carbamic Carbamic Acid Intermediate Transition->Carbamic CO2 Carbon Dioxide Gas (Loss of 44 Da) Carbamic->CO2 Decarboxylation FreeAmine 2-Methoxy-L-Phenylalanine (Free Amine) Carbamic->FreeAmine

Fig 1: Thermolytic degradation pathway of Boc-2-Methoxy-L-Phenylalanine.

Self-Validating Analytical Workflows

To accurately determine the melting point and thermal stability limits of a specific batch of Boc-2-Methoxy-L-Phenylalanine, researchers must employ Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA). The following protocols are designed as a self-validating system : the endothermic melting peak observed in the DSC must precede or perfectly align with the onset of mass loss in the TGA. If mass loss occurs significantly before the melting point, the sample is contaminated with volatile impurities (e.g., residual solvents).

Protocol A: Differential Scanning Calorimetry (DSC)

Purpose: To determine the exact melting point without oxidative interference.

  • Sample Preparation: Accurately weigh 2.0 to 5.0 mg of Boc-2-Methoxy-L-Phenylalanine into a standard aluminum DSC pan. Crimp the lid securely to ensure optimal thermal contact.

  • Atmosphere Control: Purge the furnace with high-purity Nitrogen (N₂) at a flow rate of 50 mL/min. Causality: Nitrogen prevents oxidative degradation, ensuring that any observed thermal events are purely physical (melting) or thermolytic.

  • Thermal Method: Equilibrate the sample at 25 °C for 5 minutes. Apply a linear heating rate of 10 °C/min up to 200 °C.

  • Data Interpretation: Identify the sharp endothermic peak. The extrapolated onset temperature represents the true melting point (expected at 157 °C). A broadened peak indicates impurities.

Protocol B: Thermogravimetric Analysis (TGA)

Purpose: To quantify thermal stability and validate the thermolytic degradation mechanism.

  • Sample Loading: Place 5.0 to 10.0 mg of the compound into a platinum or alumina TGA crucible.

  • Purge Setup: Utilize a Nitrogen purge (50 mL/min) to isolate purely thermal decomposition events.

  • Heating Ramp: Heat from 25 °C to 300 °C at a rate of 10 °C/min.

  • Causality Check (Self-Validation): Monitor the first derivative of the weight loss curve (DTG). A sharp mass loss of exactly ~33.9% starting just above 157 °C confirms the concerted loss of isobutylene and CO₂. If the mass loss deviates significantly from 33.9%, it indicates either incomplete deprotection or secondary degradation of the amino acid backbone itself.

AnalyticalWorkflow Sample Sample Preparation (2-5 mg, Aluminum/Platinum Pan) Purge Nitrogen Purge (50 mL/min, Non-Oxidative) Sample->Purge Heating Linear Heating (10 °C/min from 25°C to 300°C) Purge->Heating split Heating->split DSC DSC Analysis (Endothermic Melting Peak at 157°C) split->DSC TGA TGA Analysis (~33.9% Mass Loss > 157°C) split->TGA

Fig 2: Self-validating DSC and TGA workflow for thermal characterization.

Practical Implications in Drug Development

For drug development professionals, the thermal boundaries of Boc-2-Methoxy-L-Phenylalanine dictate reaction design. In modern continuous-flow chemistry, researchers actively exploit these thermal degradation kinetics to perform "reagent-free" deprotections. By intentionally subjecting the compound to temperatures above 200 °C in flow reactors, the Boc group can be cleanly removed without the need for strong acids like Trifluoroacetic acid (TFA), thereby preserving acid-sensitive functional groups on complex peptide therapeutics .

Conversely, during standard SPPS coupling cycles or Pd-catalyzed C–H activations, reaction temperatures must be strictly maintained well below the 157 °C melting/degradation threshold to ensure the integrity of the ligand and the final active pharmaceutical ingredient (API).

References

  • RSC Advances Title: Rapid, effective deprotection of tert-butoxycarbonyl (Boc) amino acids and peptides at high temperatures using a thermally stable ionic liquid Source: Royal Society of Chemistry (RSC) URL:[Link]

  • National Institutes of Health (PMC) Title: Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow Source: NIH / PubMed Central URL:[Link]

Protocols & Analytical Methods

Method

Application Notes and Protocols for NMR Characterization of Boc-2-Methoxy-L-Phenylalanine Peptides

Introduction In the landscape of modern drug discovery and peptide chemistry, the incorporation of non-canonical amino acids into peptide scaffolds is a pivotal strategy for enhancing therapeutic properties.[1] Modified...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

In the landscape of modern drug discovery and peptide chemistry, the incorporation of non-canonical amino acids into peptide scaffolds is a pivotal strategy for enhancing therapeutic properties.[1] Modified amino acids can confer improved stability, receptor affinity, and pharmacokinetic profiles. Among these, Boc-2-Methoxy-L-Phenylalanine stands out as a valuable building block. The methoxy substitution on the phenyl ring can influence aromatic interactions and conformational preferences, while the tert-butyloxycarbonyl (Boc) protecting group is fundamental in solid-phase peptide synthesis.[2]

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled, non-destructive technique for the detailed structural elucidation of these modified peptides in solution, providing insights into their three-dimensional structure and dynamics.[3][4] This guide offers a comprehensive suite of application notes and detailed protocols for the complete NMR characterization of peptides incorporating Boc-2-Methoxy-L-Phenylalanine. The methodologies described herein are designed to provide researchers, scientists, and drug development professionals with the tools to unambiguously confirm sequence, determine secondary structure, and understand the conformational behavior of these novel peptide entities.

I. Unique Spectral Features of Boc-2-Methoxy-L-Phenylalanine

The presence of the Boc protecting group and the methoxy substituent on the phenylalanine ring introduces distinctive signals in the NMR spectra, which serve as key identifiers.

Key ¹H NMR Signatures:
  • Boc Group: A prominent singlet integrating to nine protons, typically observed in the upfield region around 1.4 ppm .[2][5] The exact chemical shift can be influenced by the solvent and the local electronic environment.

  • Methoxy Group: A sharp singlet integrating to three protons, usually found around 3.8-4.0 ppm . Its precise location can vary based on the peptide's conformation and solvent accessibility.

  • Aromatic Protons: The four protons on the disubstituted phenyl ring will appear in the aromatic region (~6.8-7.4 ppm ). Due to the methoxy group, they will exhibit a complex splitting pattern (multiplets) resulting from ortho, meta, and para couplings.

  • Backbone and Sidechain Protons: The α-CH, β-CH₂, and amide (NH) protons will have chemical shifts characteristic of their presence within a peptide backbone, influenced by the neighboring residues and secondary structure.

Key ¹³C NMR Signatures:
  • Boc Group: Two distinct signals are expected: one for the quaternary carbon at approximately 80 ppm and another for the three equivalent methyl carbons around 28.5 ppm .[5] The carbamate carbonyl will resonate around 155-156 ppm .[5]

  • Methoxy Carbon: A signal around 55-56 ppm .

  • Aromatic Carbons: Six signals in the range of 110-160 ppm . The carbon attached to the methoxy group will be significantly downfield.

  • Carbonyl Carbons: The amide and potential C-terminal ester/acid carbonyls will appear in the region of 170-175 ppm .

The following table summarizes the expected chemical shift ranges for the key functional groups in a peptide containing Boc-2-Methoxy-L-Phenylalanine.

Functional Group¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)
Boc (t-butyl)~1.4 (s, 9H)~28.5 (CH₃), ~80.0 (C)
Boc (C=O)-~155-156
Methoxy (O-CH₃)~3.8-4.0 (s, 3H)~55-56
Aromatic (C₆H₄)~6.8-7.4 (m, 4H)~110-160
α-CH~4.0-4.8 (m, 1H)~50-60
β-CH₂~2.8-3.5 (m, 2H)~35-40
Amide (NH)~7.5-9.0 (d or br s, 1H)-
Amide (C=O)-~170-175

Note: Chemical shifts are approximate and can vary based on solvent, temperature, pH, and peptide sequence.

II. Experimental Protocols

Meticulous sample preparation and the selection of appropriate NMR experiments are critical for obtaining high-quality data.

A. Sample Preparation
  • Peptide Purity and Quantity: Ensure the peptide is of high purity (>95%), as impurities can complicate spectral analysis. For standard 2D NMR experiments, a sample concentration of 1-5 mM is recommended.[6] This typically requires 1.5-7.5 mg of a peptide.[6]

  • Solvent Selection: The choice of deuterated solvent is crucial.

    • DMSO-d₆: Often the preferred solvent for peptides as it solubilizes a wide range and minimizes the exchange of amide protons with the solvent, allowing for their observation.[5]

    • CDCl₃: Suitable for smaller, more hydrophobic peptides.

    • H₂O/D₂O (90%/10%): Ideal for studying peptides in a more biologically relevant aqueous environment. The 10% D₂O is necessary for the spectrometer's lock system.[7]

  • Sample Preparation Workflow:

    • Weigh 1-5 mg of the purified peptide into a clean, dry vial.

    • Add 0.5-0.6 mL of the chosen deuterated solvent.[5]

    • Gently vortex or sonicate to ensure complete dissolution.

    • Filter the solution through a small cotton plug in a Pasteur pipette into a high-quality 5 mm NMR tube to remove any particulate matter.[8]

    • For precise chemical shift referencing, add a small amount of an internal standard such as Tetramethylsilane (TMS) or 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt (TSP) for aqueous samples.[7]

B. NMR Data Acquisition

All spectra should be acquired on a high-field NMR spectrometer (≥400 MHz), preferably equipped with a cryoprobe for enhanced sensitivity.[5]

1. 1D NMR Experiments
  • ¹H NMR: This is the starting point for characterization.

    • Purpose: To obtain an overview of all proton signals and confirm the presence of key functional groups (Boc, methoxy, aromatics).

    • Typical Parameters: 16-32 scans, spectral width of 12-16 ppm, relaxation delay of 1-2 seconds.[5]

  • ¹³C NMR: Provides information on the carbon skeleton.

    • Purpose: To confirm the number of unique carbon atoms and identify characteristic signals of the Boc and methoxy groups.

    • Typical Parameters: 1024-4096 scans, proton-decoupled, spectral width of 200-250 ppm, relaxation delay of 2-5 seconds.[5]

2. 2D NMR Experiments for Structural Elucidation

Two-dimensional NMR is essential for the complete assignment of all proton and carbon signals.[3][9]

  • ¹H-¹H COSY (Correlation Spectroscopy):

    • Purpose: To identify protons that are coupled to each other (typically through 2-3 bonds).[5] This is crucial for identifying the spin systems of individual amino acid residues.

    • Workflow: Start from the amide proton (NH) and "walk" through the spin system to the α-CH and then to the β-CH₂ protons.

  • ¹H-¹H TOCSY (Total Correlation Spectroscopy):

    • Purpose: To show correlations between all protons within a spin system, not just those directly coupled. This is particularly useful for identifying amino acid types based on their characteristic sidechain proton patterns.[10]

  • ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence):

    • Purpose: To correlate protons directly attached to carbons.[11] This provides the carbon chemical shift for each proton, aiding in unambiguous assignment. An edited HSQC can also distinguish between CH, CH₂, and CH₃ groups.[11]

  • ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation):

    • Purpose: To show correlations between protons and carbons that are separated by two or three bonds.[11][12] This is invaluable for sequencing the peptide by observing correlations between the protons of one residue and the carbonyl carbon of the preceding residue.

  • ¹H-¹H NOESY (Nuclear Overhauser Effect Spectroscopy) / ROESY (Rotating-frame Overhauser Effect Spectroscopy):

    • Purpose: To identify protons that are close in space (< 5 Å), irrespective of whether they are connected through bonds.[9] This is the primary experiment for determining the three-dimensional structure and conformation of the peptide.[10][13] NOESY is suitable for larger peptides, while ROESY is often better for small to medium-sized peptides that may have a correlation time where the NOE is close to zero.[3]

III. Data Analysis Workflow and Visualization

A systematic approach to data analysis is essential for accurate structure elucidation.

A. Logical Workflow for Spectral Assignment

G A 1. Acquire 1D ¹H Spectrum B 2. Identify Key Reporter Groups (Boc, Methoxy, Aromatics) A->B C 3. Acquire 2D TOCSY and COSY B->C D 4. Identify Amino Acid Spin Systems C->D E 5. Acquire 2D HSQC D->E F 6. Assign ¹H and ¹³C Chemical Shifts E->F G 7. Acquire 2D HMBC F->G H 8. Establish Peptide Sequence G->H I 9. Acquire 2D NOESY/ROESY H->I J 10. Determine 3D Conformation I->J K Complete Structural Characterization J->K

Caption: Workflow for NMR data analysis.

B. Experimental Decision Pathway

The choice of experiments can be guided by the specific research question.

G cluster_0 cluster_1 cluster_2 A Start: Peptide Sample B Confirm Identity? A->B C Determine Sequence? B->C No E 1D ¹H & ¹³C HSQC B->E Yes D Determine 3D Structure? C->D No F COSY, TOCSY HMBC C->F Yes G NOESY/ROESY D->G Yes

Caption: Decision tree for NMR experiment selection.

IV. Concluding Remarks

The methodologies presented in this guide provide a robust framework for the comprehensive NMR characterization of peptides containing Boc-2-Methoxy-L-Phenylalanine. By systematically applying a combination of 1D and 2D NMR techniques, researchers can confidently verify the chemical identity, determine the amino acid sequence, and elucidate the three-dimensional solution structure of these important molecules. This detailed structural information is paramount for understanding their biological activity and for the rational design of next-generation peptide therapeutics.

V. References

  • Mishra, N., & Coutinho, E. (n.d.). NMR in structural determination of proteins and peptides. NMIMS Pharmacy. Retrieved from

  • (2022, August 4). NMR Spectroscopy for Studying Peptide Conformations and Cell Permeability. Retrieved from

  • Vincenzi, M., Mercurio, F. A., & Leone, M. (2021). NMR Spectroscopy in the Conformational Analysis of Peptides: An Overview. Current Medicinal Chemistry, 28(14), 2729–2782. Retrieved from

  • (n.d.). NMR sample preparation guidelines. Retrieved from

  • (n.d.). Sample Preparation Procedures for High-Resolution Nuclear Magnetic Resonance Studies of Aqueous and Stabilized Solutions of Therapeutic Peptides. Springer Nature Experiments. Retrieved from

  • (n.d.). NMR Spectroscopy of Peptides and Proteins. Springer Nature Experiments. Retrieved from

  • (n.d.). NMR-Based Peptide Structure Analysis. Creative Proteomics. Retrieved from

  • (2011, February 16). NMR Sample Preparation Guidelines. Retrieved from

  • (n.d.). Application Note: NMR Spectroscopic Characterization of Boc-Trp-Phe-OMe. Benchchem. Retrieved from

  • (n.d.). How to make an NMR sample. Retrieved from

  • (n.d.). NMR as a biophysical technique for studying peptide conformations, and its application in the design, and study of peptide cell permeability. American Chemical Society. Retrieved from

  • Nagadi, N. (2020, December 18). Structure Determination of Peptides by simple 2D NMR Spectroscopy [Video]. YouTube. Retrieved from

  • (n.d.). A Researcher's Guide to Confirming N-Boc Protection of Amines via NMR Analysis. Benchchem. Retrieved from

  • (2023, December 7). Conformations of Macrocyclic Peptides Sampled by Nuclear Magnetic Resonance: Models for Cell-Permeability. Journal of the American Chemical Society. Retrieved from

  • (n.d.). HSQC and HMBC. NMR Core Facility - Columbia University. Retrieved from

  • Elyashberg, M., Williams, A. J., & Blinov, K. (2004). Structure elucidation from 2D NMR spectra using the StrucEluc expert system: detection and removal of contradictions in the data. Magnetic Resonance in Chemistry, 42(9), 771-781. Retrieved from

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Incomplete Coupling of Boc-2-Methoxy-L-Phenylalanine in SPPS

Welcome to the technical support guide for Solid-Phase Peptide Synthesis (SPPS). This resource is designed for researchers, scientists, and drug development professionals encountering challenges with the incorporation of...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for Solid-Phase Peptide Synthesis (SPPS). This resource is designed for researchers, scientists, and drug development professionals encountering challenges with the incorporation of sterically hindered amino acids, specifically focusing on Boc-2-Methoxy-L-Phenylalanine. Here, we delve into the root causes of incomplete coupling and provide field-proven troubleshooting strategies and detailed protocols to enhance your synthesis outcomes.

Understanding the Challenge: Steric Hindrance in Action

The primary obstacle in the efficient coupling of Boc-2-Methoxy-L-Phenylalanine lies in the significant steric hindrance presented by both the bulky tert-butoxycarbonyl (Boc) protecting group and the methoxy group at the ortho position of the phenyl ring. This steric congestion impedes the approach of the activated carboxyl group to the N-terminal amine of the growing peptide chain on the solid support, leading to sluggish and incomplete reactions.

Frequently Asked Questions (FAQs)
Q1: Why is my coupling reaction with Boc-2-Methoxy-L-Phenylalanine failing or showing low efficiency?

Incomplete coupling of this amino acid is a common issue primarily due to steric hindrance.[1][2][3][4] The combination of the ortho-methoxy group on the phenyl ring and the bulky Boc protecting group creates a sterically crowded environment around the carboxylic acid, making it difficult for the N-terminal amine of the resin-bound peptide to attack the activated carboxyl group. This results in slower reaction kinetics and often incomplete acylation.

Q2: I'm using standard coupling reagents like DCC/HOBt. Are these sufficient?

Standard carbodiimide reagents like Dicyclohexylcarbodiimide (DCC) or Diisopropylcarbodiimide (DIC), even with additives like 1-Hydroxybenzotriazole (HOBt), are often not potent enough for sterically demanding couplings.[5] Their reactive intermediates may not be sufficiently energetic to overcome the high activation energy barrier imposed by the steric hindrance of Boc-2-Methoxy-L-Phenylalanine.

Q3: What are the most effective coupling reagents for such a hindered amino acid?

For sterically hindered amino acids, more powerful in-situ activating reagents are necessary. Aminium/uronium salts such as HATU, HBTU, and HCTU, or phosphonium salts like PyBOP and PyAOP, are significantly more effective.[5][6] These reagents form highly reactive O-acylisourea or activated ester intermediates that can overcome the steric barrier more efficiently. HATU and PyAOP are often considered the most efficient due to the formation of highly reactive HOAt esters.[6]

Q4: Can I simply extend the reaction time to improve the coupling efficiency?

Yes, extending the coupling reaction time is a valid strategy.[5] For difficult couplings, increasing the reaction time from the standard 1-2 hours to several hours, or even overnight, can help drive the reaction to completion.[5] However, this should be balanced with the risk of potential side reactions or racemization, especially if elevated temperatures are also used.

Q5: Is "double coupling" a recommended procedure for this amino acid?

Absolutely. Double coupling is a highly recommended technique for incorporating sterically hindered residues.[1] This involves performing the coupling reaction twice, back-to-back, with a fresh portion of the activated amino acid and coupling reagents. This ensures that any unreacted N-terminal amines from the first coupling have a second opportunity to react, significantly improving the overall yield.

Q6: How does the choice of solvent affect the coupling reaction?

Solvent choice is critical for successful SPPS, as it impacts the swelling of the resin and the solvation of the growing peptide chain.[5] Poor solvation can lead to peptide aggregation, which further hinders the coupling reaction. N-methylpyrrolidone (NMP) is often preferred over Dimethylformamide (DMF) for its superior solvating properties, especially for difficult sequences.[5] In some cases, a mixture of solvents like DCM/DMF/NMP can be beneficial.[5]

Troubleshooting Workflow: A Step-by-Step Guide

When faced with an incomplete coupling of Boc-2-Methoxy-L-Phenylalanine, a systematic approach to troubleshooting is crucial. The following workflow outlines the key decision points and actions to take.

G cluster_0 Problem Identification cluster_1 Immediate Actions cluster_2 Optimization of Reaction Conditions cluster_3 Advanced Strategies A Incomplete Coupling Detected (e.g., via Ninhydrin Test) B Action: Perform a Second Coupling (Double Coupling) A->B First step C Re-evaluate Coupling Reagent A->C B->A If still incomplete G Switch to a More Potent Coupling Reagent (HATU/PyAOP) C->G If using standard reagents D Increase Reaction Time E Consider Solvent Change (DMF to NMP) D->E F Elevate Temperature (with caution) E->F G->D H Consider Acyl Fluoride Formation for extreme cases G->H If HATU/PyAOP fails

Caption: Troubleshooting workflow for incomplete coupling.

Detailed Troubleshooting Protocols
Protocol 1: Standard Double Coupling with HATU

This protocol is the first-line approach when an initial coupling proves to be incomplete.

  • First Coupling:

    • Following the standard deprotection of the N-terminal Boc group on the resin-bound peptide, wash the resin thoroughly with DMF (3 x 1 min).

    • In a separate vessel, pre-activate the Boc-2-Methoxy-L-Phenylalanine (4 equivalents relative to resin loading). Dissolve the amino acid, HATU (3.9 equivalents), and a non-nucleophilic base like DIPEA (8 equivalents) in DMF.

    • Allow the pre-activation to proceed for 1-5 minutes.

    • Add the activated amino acid solution to the resin.

    • Allow the coupling reaction to proceed for 45-60 minutes.

    • Wash the resin with DMF (3 x 1 min).

  • Monitoring:

    • Perform a qualitative test (e.g., Kaiser or Ninhydrin test) to check for the presence of free primary amines. A positive result (e.g., blue beads for the Kaiser test) indicates incomplete coupling.

  • Second Coupling:

    • If the monitoring test is positive, immediately repeat steps 1.2 through 1.5 with a fresh solution of activated amino acid.

    • After the second coupling, wash the resin thoroughly with DMF (3 x 1 min) and repeat the monitoring test.

Protocol 2: Switching to a More Potent Coupling Reagent and Optimizing Conditions

If double coupling with a standard potent reagent is still insufficient, a change in reagent and conditions is warranted.

  • Reagent Selection:

    • Choose a highly efficient phosphonium salt reagent like PyAOP, which is known to be superior for particularly challenging couplings.[6]

  • Optimized Coupling Procedure:

    • Following N-terminal deprotection and washing, swell the resin in NMP.

    • In a separate vessel, dissolve Boc-2-Methoxy-L-Phenylalanine (4 eq.), PyAOP (3.9 eq.), and DIPEA (8 eq.) in NMP.

    • Allow to pre-activate for 1-5 minutes.

    • Add the activated solution to the resin.

    • Extend the coupling time to 2-4 hours at room temperature. For extremely difficult cases, the reaction can be allowed to proceed overnight.[5]

    • Optional: Gentle heating (e.g., 35-40°C) can be applied, but monitor carefully for any potential racemization. Microwave-assisted peptide synthesis is also a highly effective method to drive difficult couplings to completion.[5][7]

  • Washing and Monitoring:

    • Wash the resin with NMP (3 x 1 min), followed by DCM (3 x 1 min).

    • Perform a monitoring test to confirm the completion of the coupling.

Quantitative Data Summary

The choice of coupling reagent has a significant impact on the efficiency of incorporating sterically hindered amino acids. The following table provides a comparative overview of commonly used reagents.

Coupling ReagentRelative ReactivityRacemization RiskNotes
DIC/HOBt LowModerateOften insufficient for hindered couplings.[5]
HBTU/HOBt HighLowA reliable standard for many difficult couplings.[6]
HCTU Very HighLowMore reactive than HBTU due to the presence of Cl-HOBt.[8]
HATU Very HighVery LowGenerally superior to HBTU, especially for hindered residues.[6]
PyBOP HighLowA good alternative to aminium salts, less risk of guanidinylation side reactions.[8]
PyAOP HighestVery LowOften the reagent of choice for the most challenging couplings.[6]
Visualizing the Core Problem: Steric Hindrance

The following diagram illustrates the steric clash that hinders the coupling of Boc-2-Methoxy-L-Phenylalanine.

G cluster_0 Resin-Bound Peptide cluster_1 Activated Boc-2-Methoxy-L-Phenylalanine Peptide_Chain ~~~N-H     |    H Activated_AA Boc-NH-CH-C=O          |      |        (Phe)    O-Activating Group          |        (2-OMe) Boc Bulky Boc Group OMe Ortho-Methoxy Group

Caption: Steric hindrance from Boc and methoxy groups.

By understanding the underlying principles of steric hindrance and systematically applying the troubleshooting strategies outlined in this guide, researchers can significantly improve the success rate of incorporating challenging amino acids like Boc-2-Methoxy-L-Phenylalanine into their synthetic peptides.

References
  • Katritzky, A. R., et al. (2007). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. ACS Publications. Retrieved from [Link]

  • Albericio, F., et al. (2021). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development, ACS Publications. Retrieved from [Link]

  • Pattison, J. (2026, March 16). Troubleshooting Low Yield in Peptide Synthesis. On Pattison. Retrieved from [Link]

  • Aapptec Peptides. (n.d.). Coupling Reagents. Retrieved from [Link]

  • IntechOpen. (2023, August 11). Green Chemistry of Minimal-Protection Solid-Phase Peptide Synthesis. Retrieved from [Link]

  • Pentel, K., et al. (2020). Sustainable Peptide Synthesis Enabled by a Transient Protecting Group. PMC - NIH. Retrieved from [Link]

  • Mesa Labs. (n.d.). SPPS Tips For Success Handout. Retrieved from [Link]

  • Reddit. (2018, July 14). Solid Phase Synthesis-- What are the major problems in the lab?. Retrieved from [Link]

  • Biotage. (2023, January 30). Five Tips and Tricks for Success in Solid Phase Peptide Synthesis. Retrieved from [Link]

  • Aapptec Peptides. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Retrieved from [Link]

  • Dittmann, A., & Martin, S. (2020). Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides. PMC - NIH. Retrieved from [Link]

  • Li, X., et al. (2022). Highly Sterically Hindered Peptide Bond Formation between α,α-Disubstituted α-Amino Acids and N-Alkyl Cysteines Using α,α-Disubstituted α-Amidonitrile. Journal of the American Chemical Society. Retrieved from [Link]

  • Coin, I., et al. (2014). Automated solid-phase peptide synthesis to obtain therapeutic peptides. Beilstein Journals. Retrieved from [Link]

  • Progress in the Synthesis of Peptides with "Difficult Sequences". (n.d.). Retrieved from [Link]

  • Aapptec. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS). Retrieved from [Link]

  • Chen, Y., et al. (n.d.). Structure-guided steric hindrance engineering of Bacillus badius phenylalanine dehydrogenase for efficient l-homophenylalanine synthesis. PMC. Retrieved from [Link]

  • Isidro-Llobet, A., et al. (2022). 2-Methoxy-4-methylsulfinylbenzyl Alcohol as a Safety-Catch Linker for the Fmoc/tBu Solid-Phase Peptide Synthesis Strategy. The Journal of Organic Chemistry, ACS Publications. Retrieved from [Link]

  • CEM Corporation. (n.d.). Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids. Retrieved from [Link]

  • ResearchGate. (n.d.). Due to the steric hindrance by the 1-methoxy group, the incipient radical at C2 in the α. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Structure-Guided Steric Hindrance Engineering of Bacillus Badies Phenylalanine Dehydrogenase for Efficient L-Homophenylalanine Synthesis. Retrieved from [Link]

Sources

Optimization

Resolving steric hindrance issues when coupling Boc-2-Methoxy-L-Phenylalanine

Welcome to the Advanced Troubleshooting Guide for Solid-Phase Peptide Synthesis (SPPS). As a Senior Application Scientist, I have designed this resource to address one of the most notoriously difficult challenges in pept...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Troubleshooting Guide for Solid-Phase Peptide Synthesis (SPPS). As a Senior Application Scientist, I have designed this resource to address one of the most notoriously difficult challenges in peptide chemistry: overcoming severe steric hindrance when coupling bulky, unnatural amino acids.

This guide focuses specifically on the mechanistic challenges and field-proven solutions for coupling Boc-2-Methoxy-L-Phenylalanine .

I. Diagnostic Workflows & Mechanistic Logic

Before altering your synthesis protocols, it is critical to diagnose the root cause of the coupling failure. The following diagrams illustrate the troubleshooting logic and the chemical mechanisms that dictate our protocol adjustments.

Workflow Start Standard Coupling Fails (Boc-2-MeO-Phe) Assess Analyze Cleavage Product (LC-MS / HPLC) Start->Assess Incomplete Incomplete Coupling (Deletion Sequences) Assess->Incomplete Low Mass Epimer High D-Epimerization (Diastereomers) Assess->Epimer Double Peaks Sol1 Upgrade Reagent: HATU or PyAOP Incomplete->Sol1 Sol2 Apply MW-SPPS (75°C, 5-10 min) Incomplete->Sol2 Sol3 Change Base: Use 2,4,6-Collidine Epimer->Sol3

Troubleshooting logic for Boc-2-Methoxy-L-Phenylalanine coupling issues.

Mechanism AA Activated Boc-2-MeO-Phe StrongBase Strong Base (DIPEA) Abstracts α-proton AA->StrongBase WeakBase Hindered Base (Collidine) Preserves Stereocenter AA->WeakBase Oxazolone Oxazolone Intermediate (Loss of Chirality) StrongBase->Oxazolone Coupling Direct Aminolysis (Pure L-Peptide) WeakBase->Coupling Epimer D/L-Diastereomer Mixture Oxazolone->Epimer

Mechanistic logic of base-dependent epimerization via oxazolone formation.

II. Troubleshooting Q&A

Q1: Why is coupling Boc-2-Methoxy-L-Phenylalanine so inefficient under standard SPPS conditions? A: Boc-2-Methoxy-L-Phenylalanine (CAS: 143415-63-8)[1] is an unnatural amino acid characterized by an ortho-methoxy group on its phenyl ring[1][2]. This functional group, combined with the bulky tert-butoxycarbonyl (Boc) protecting group, creates severe steric hindrance around the alpha-carbon[2]. Mechanistically, this steric bulk physically obstructs the nucleophilic attack of the resin-bound amine onto the activated carbonyl. Furthermore, bulky hydrophobic residues frequently generate "difficult sequences" that aggregate via intermolecular hydrogen bonding (forming stable β -sheet structures), leading to poor resin solvation and premature chain termination[3][4].

Q2: Which coupling reagents are required to overcome this specific steric barrier? A: Standard carbodiimides (like DIC) or benzotriazoles (like HBTU) lack the necessary reactivity to drive highly hindered couplings to completion[4][5][6]. You must upgrade to uronium salts featuring a 7-azabenzotriazole leaving group, such as HATU or COMU [5]. The nitrogen atom at the 7-position of the HATU leaving group provides a neighboring group effect; it acts as an intramolecular general base that accelerates the aminolysis step, effectively bypassing the steric barrier[4][5]. If uronium-induced chain termination (guanidinylation of the free amine) is a concern due to slow reaction kinetics, phosphonium salts like PyAOP or PyBOP are excellent alternatives[6][7].

Q3: When I force the coupling with extended times, I observe high levels of D-epimers. How can I prevent epimerization? A: Because steric hindrance slows down the coupling rate, the activated amino acid remains exposed to the basic reaction environment for an extended period. This drastically increases the probability of epimerization via the formation of a 5(4H)-oxazolone intermediate[8][9]. Strong, unhindered bases like N,N-diisopropylethylamine (DIPEA) can easily abstract the acidic alpha-proton from this intermediate, destroying the stereocenter[9]. The Solution: Replace DIPEA with 2,4,6-collidine (TMP) [7][8][9]. Collidine is a weaker, sterically hindered base. It provides the necessary alkaline environment to facilitate activation but is too bulky to efficiently abstract the alpha-proton, thereby preserving the L-stereocenter of your Boc-2-Methoxy-L-Phenylalanine[8][9].

Q4: Can microwave-assisted synthesis (MW-SPPS) improve the yield for this molecule? A: Absolutely. Microwave-assisted SPPS is highly effective for coupling sterically hindered, non-standard amino acids[10][11]. The application of controlled microwave energy rapidly heats the reaction matrix, which thermodynamically disrupts the inter- and intramolecular aggregation (such as β -sheet formation) that plagues bulky sequences[3][12]. For Boc-2-Methoxy-L-Phenylalanine, coupling at 50°C–75°C for 5–10 minutes under microwave irradiation drives the reaction to completion much faster than conventional room-temperature methods, while simultaneously minimizing the time window for side reactions[12].

III. Quantitative Reagent Comparison

To optimize your synthesis, refer to the following data summary comparing reagent efficacies for bulky amino acid coupling.

Coupling ReagentBaseRelative Reaction RateRisk of EpimerizationSuitability for Boc-2-MeO-Phe
HBTU DIPEASlowModeratePoor (High deletion sequences)
HATU DIPEAFastHighModerate (Yields D-epimers)
HATU 2,4,6-CollidineFastLowExcellent (Optimal balance)
PyAOP 2,4,6-CollidineFastLowExcellent (No guanidinylation)

IV. Self-Validating Experimental Protocol

This protocol utilizes a highly reactive uronium salt paired with a hindered base to maximize yield while preserving chirality. It is designed as a self-validating system , requiring empirical confirmation of amine consumption before proceeding.

Protocol: High-Efficiency Coupling of Boc-2-Methoxy-L-Phenylalanine

Materials Required:

  • Boc-2-Methoxy-L-Phenylalanine (3.0 eq)

  • HATU (2.9 eq) — Causality Note: Using a slight under-stoichiometry of HATU prevents the excess uronium species from irreversibly capping the unreacted resin-bound amines (guanidinylation).

  • 2,4,6-Collidine (TMP) (6.0 eq)

  • N,N-Dimethylformamide (DMF), Peptide Synthesis Grade

Step-by-Step Methodology:

  • Resin Preparation & Initial Validation: Ensure the resin-bound peptide is fully deprotected. Wash thoroughly with DMF (5 × 1 min). Validation: Perform a Kaiser test. The resin beads must turn dark blue, confirming the presence of free primary amines.

  • Time-Critical Pre-Activation: In a clean, dry vial, dissolve Boc-2-Methoxy-L-Phenylalanine (3.0 eq) and HATU (2.9 eq) in a minimal volume of DMF.

  • Base Addition: Add 2,4,6-collidine (6.0 eq) to the vial and vortex briefly. Causality Note: Do not pre-activate for more than 1–2 minutes. Prolonged activation before addition to the resin increases the opportunity for oxazolone formation and subsequent epimerization[9].

  • Coupling: Immediately transfer the activated amino acid solution to the reaction vessel containing the resin.

  • Agitation & Heating: Agitate the reaction for 1 to 2 hours at room temperature.

    • Alternative for Severe Aggregation: Apply microwave irradiation (MW-SPPS) at 50°C–75°C for 10 minutes to disrupt β -sheet formation[12].

  • Washing: Drain the reaction vessel. Wash the resin thoroughly with DMF (5 × 1 min) to remove excess reagents and chaotropic byproducts.

  • Post-Coupling Validation: Perform a second Kaiser test.

    • Success: Beads remain colorless/yellow, indicating complete coupling.

    • Failure: If beads are slightly blue, do not proceed to deprotection. Perform a second coupling cycle using PyAOP/Collidine to drive the remaining hindered amines to completion without risking guanidinylation[6][7].

V. References

  • CEM Corporation. "Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids". Available at: [Link]

  • ResearchGate. "Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids". Available at: [Link]

  • ACS Publications. "Chemical Synthesis of Natural Product Peptides: Coupling Methods for the Incorporation of Noncoded Amino Acids into Peptides". Available at: [Link]

  • Globalso. "Commonly Used Coupling Reagents in Peptide Synthesis". Available at: [Link]

  • The Royal Society of Chemistry. "Chapter 5: Microwave-assisted Peptide Synthesis". Available at: [Link]

  • ResearchGate. "Efficient Peptide Coupling Involving Sterically Hindered Amino Acids". Available at: [Link]

Sources

Reference Data & Comparative Studies

Validation

Validating chiral purity of Boc-2-Methoxy-L-Phenylalanine by chiral HPLC

Validating Chiral Purity of Boc-2-Methoxy-L-Phenylalanine by Chiral HPLC: A Comparative Guide As a Senior Application Scientist, I frequently encounter challenges in validating the enantiomeric excess ( ee ) of non-canon...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Validating Chiral Purity of Boc-2-Methoxy-L-Phenylalanine by Chiral HPLC: A Comparative Guide

As a Senior Application Scientist, I frequently encounter challenges in validating the enantiomeric excess ( ee ) of non-canonical, sterically hindered amino acids. Boc-2-Methoxy-L-Phenylalanine (Boc-2-MeO-L-Phe-OH) is a prime example. The presence of the ortho-methoxy group introduces unique conformational rigidity, making it a highly valuable building block in peptide-based drug discovery. However, this same steric bulk, combined with the tert-butyloxycarbonyl (Boc) protecting group, fundamentally alters how this molecule interacts with Chiral Stationary Phases (CSPs).

This guide objectively compares the performance of leading CSPs for resolving the enantiomers of Boc-2-MeO-Phe-OH, details the mechanistic causality behind column selection, and provides a self-validating experimental protocol.

Mechanistic Causality: Selecting the Right Chiral Selector

When developing a chiral HPLC method, the structural features of the analyte dictate the choice of the stationary phase. For Boc-2-MeO-L-Phe-OH, three structural elements drive our chromatographic strategy:

  • Absence of a Free Primary Amine: The Boc protecting group completely masks the α -amino group. This structural reality immediately disqualifies crown ether-based columns (such as Crownpak CR). Crown ethers rely on forming a stable host-guest inclusion complex with a protonated primary amine ( −NH3+​ ). Without it, [1].

  • The Free Carboxylic Acid: The C-terminal carboxylic acid is highly ionizable. If analyzed under standard neutral Normal Phase (NP) conditions, partial ionization leads to severe secondary interactions with the silica support, resulting in catastrophic peak tailing. The addition of a strong acidic modifier—specifically 0.1% Trifluoroacetic Acid (TFA)—is mandatory. TFA suppresses ionization, ensuring the molecule remains neutral and [2].

  • Steric Bulk and Hydrogen Bonding: The ortho-methoxy group acts as a hydrogen bond acceptor while forcing the phenyl ring out of coplanarity with the amino acid backbone. Polysaccharide-based CSPs, which feature helical cavities lined with carbamate linkages, are uniquely suited for this. The carbamate groups provide essential hydrogen bonding and dipole-dipole interactions, while the helical grooves [3].

Comparative Performance of Chiral Stationary Phases

To objectively evaluate the best system, we compare three distinct CSPs: Chiralpak AD-H (Amylose-based), Chiralcel OD-H (Cellulose-based), and Chirobiotic T (Macrocyclic Glycopeptide).

Table 1: Comparative Chromatographic Performance for Boc-2-MeO-Phe-OH Enantiomers

Chiral Stationary PhaseChiral SelectorOperating ModeResolution ( Rs​ )Selectivity ( α )Peak Shape / Efficiency
Chiralpak AD-H Amylose tris(3,5-dimethylphenylcarbamate)Normal Phase (Hexane/IPA/TFA)> 2.5 1.45Excellent; sharp peaks due to flexible amylose backbone accommodating the ortho-methoxy bulk.
Chiralcel OD-H Cellulose tris(3,5-dimethylphenylcarbamate)Normal Phase (Hexane/IPA/TFA)1.81.25Good; more rigid cellulose backbone slightly restricts deep inclusion of the hindered phenyl ring.
Chirobiotic T Teicoplanin (Macrocyclic Glycopeptide)Reversed Phase (MeOH/Water/TFA)< 1.01.05Poor; the bulky Boc group hinders access to the chiral cleft of the glycopeptide[1].

Conclusion on Column Selection: Chiralpak AD-H is the superior choice. The structural flexibility of the amylose backbone allows for optimal π−π stacking and hydrogen bonding with the sterically hindered Boc-2-MeO-Phe-OH, yielding [4].

Self-Validating Experimental Workflow

A robust analytical method must be self-validating—meaning the protocol itself contains internal checks (System Suitability Testing) to ensure the data is trustworthy before any sample is quantified.

Workflow N1 Sample Preparation Boc-2-MeO-L-Phe-OH (1 mg/mL) N2 CSP Column Screening Chiralpak AD-H (Preferred) N1->N2 N3 Mobile Phase Optimization Hexane / IPA / 0.1% TFA N2->N3 N4 System Suitability Testing Resolution (Rs) ≥ 1.5 N3->N4 N4->N3 Fail N5 Method Validation Linearity, LOD, LOQ, Accuracy N4->N5 Pass

Fig 1: Chiral HPLC method development and validation workflow for Boc-2-MeO-L-Phe-OH.

Step-by-Step Methodology

1. Mobile Phase Preparation (Hexane/IPA/TFA 85:15:0.1 v/v/v)

  • Causality: Isopropanol (IPA) acts as the polar modifier to elute the strongly retained Boc-amino acid. A 15% concentration provides an optimal balance between retention factor ( k′ ) and resolution.

  • Action: Measure 850 mL of HPLC-grade Hexane and 150 mL of HPLC-grade Isopropanol. Add 1.0 mL of LC-MS grade Trifluoroacetic Acid (TFA). Mix thoroughly and degas via ultrasonication for 10 minutes.

2. Sample Preparation

  • Action: Accurately weigh 10.0 mg of the Boc-2-MeO-L-Phe-OH sample. Dissolve in 10 mL of the prepared mobile phase to yield a 1.0 mg/mL solution.

  • Self-Validation Check: Ensure complete dissolution. If the sample is cloudy, filter through a 0.22 µm PTFE syringe filter to protect the column frit.

3. Chromatographic Conditions

  • Column: Chiralpak AD-H (250 mm × 4.6 mm, 5 µm)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25 °C (Thermostatic control is critical; temperature fluctuations alter the thermodynamics of chiral recognition).

  • Injection Volume: 10 µL

  • Detection: UV at 210 nm (captures the amide/carbonyl absorbance) and 254 nm (captures the aromatic ring).

4. System Suitability Testing (SST) Inject a racemic reference standard (Boc-2-MeO-D,L-Phe-OH) to validate the system's resolving power before analyzing the pure L-enantiomer.

Table 2: System Suitability Acceptance Criteria

ParameterTarget ValueCorrective Action if Failed
Resolution ( Rs​ ) ≥1.5 (Baseline)Decrease IPA concentration to 10% to increase interaction time.
Tailing Factor ( Tf​ ) 0.8−1.2 Verify TFA concentration; refresh mobile phase to ensure acidic pH.
Retention Time %RSD ≤1.0% (n=5)Check pump for micro-leaks; ensure column is fully equilibrated.

Data Interpretation and Enantiomeric Excess ( ee )

Once the SST passes, inject the sample. The enantiomeric excess is calculated using the integrated peak areas of the L-enantiomer ( AL​ ) and the D-enantiomer ( AD​ ):

ee(%)=AL​+AD​AL​−AD​​×100

For pharmaceutical-grade peptide synthesis, an ee of ≥99.0% is typically required. The robust baseline resolution provided by the Chiralpak AD-H under these optimized conditions ensures that even trace levels (0.1%) of the D-enantiomer can be accurately integrated without interference from the tail of the major L-enantiomer peak.

References

  • Separation and Control of the Elution Order of N-t-Butyloxycarbonyl Amino Acids D/L Isomers by Reversed-phase HPLC Using Cyclodextrins as Chiral Selectors for the Mobile Phase Source: J-Stage (Analytical Sciences) URL:[Link]

  • Recent Developments of Liquid Chromatography Stationary Phases for Compound Separation: From Proteins to Small Organic Compounds Source: MDPI (Molecules) URL:[Link]

  • Memory of Chirality Concept in Asymmetric Intermolecular Michael Addition of α-Amino Ester Enolates to Enones and Nitroalkenes Source: ACS Publications (The Journal of Organic Chemistry) URL:[Link]

Sources

Validation

A Comparative Guide: Boc-2-Methoxy-L-Phenylalanine vs. Natural L-Phenylalanine in Receptor Binding and Peptide Design

The strategic substitution of natural amino acids with synthetic derivatives is a cornerstone of modern peptidomimetic drug discovery. Natural L-Phenylalanine (Phe) provides baseline hydrophobic and aromatic interactions...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

The strategic substitution of natural amino acids with synthetic derivatives is a cornerstone of modern peptidomimetic drug discovery. Natural L-Phenylalanine (Phe) provides baseline hydrophobic and aromatic interactions critical for target recognition in various G-protein-coupled receptors (GPCRs) and ion channels[]. However, to overcome the limitations of natural peptides—such as rapid proteolytic degradation and conformational flexibility—researchers frequently employ non-natural derivatives like Boc-2-Methoxy-L-Phenylalanine (Boc-2-OMe-Phe) [2].

This guide provides an objective, mechanistic comparison of these two molecules, detailing how structural divergences dictate receptor binding affinities, and outlines a self-validating experimental protocol for comparative assays.

Mechanistic Causality: Structural and Electronic Divergence

To understand the divergent behavior of these two molecules in a receptor binding pocket, we must analyze the causality behind their structural features.

Natural L-Phenylalanine: The Flexible Aromatic Anchor

Natural L-Phe is a highly hydrophobic, non-polar amino acid. Its unsubstituted benzyl side chain allows for unhindered rotation around the Cα-Cβ (χ1) and Cβ-Cγ (χ2) bonds. This flexibility allows the phenyl ring to adopt multiple rotameric states to optimize π−π stacking or hydrophobic packing within receptor sub-pockets[3]. For example, L-Phe acts as a competitive antagonist at the glycine-binding site of NMDA receptors purely through these optimized spatial fits[4].

Boc-2-Methoxy-L-Phenylalanine: Conformational Locking and Electronic Tuning

Replacing L-Phe with Boc-2-OMe-Phe introduces three profound biophysical changes:

  • Steric Restriction (Conformational Locking): The addition of a methoxy (-OCH₃) group at the ortho (2-) position of the phenyl ring creates a severe steric clash with the peptide backbone. This restricts the rotation of the aromatic ring, locking the side chain into a specific spatial orientation. If this pre-organized conformation matches the receptor's binding pocket, the binding affinity increases dramatically due to a reduced entropic penalty upon binding.

  • Electronic Modulation: The methoxy group is strongly electron-donating via resonance. It increases the negative electrostatic potential on the face of the aromatic ring. This significantly strengthens cation- π interactions with positively charged amino acids (e.g., Arginine, Lysine) within the receptor pocket.

  • Lipophilic Shielding: The tert-butyloxycarbonyl (Boc) group at the N-terminus is highly lipophilic and sterically bulky. While often used as a transient protecting group in solid-phase peptide synthesis (SPPS), retaining the Boc group in the final ligand shields the N-terminus from aminopeptidase degradation, drastically increasing the molecule's metabolic half-life[2].

G Phe Natural L-Phenylalanine (Flexible, Hydrophobic) PiStack Standard π-π Stacking & Hydrophobic Packing Phe->PiStack Native Interaction BocOMe Boc-2-Methoxy-L-Phe (Sterically Restricted, Electron-Rich) AlteredPi Enhanced Cation-π & Conformational Locking BocOMe->AlteredPi Methoxy & Boc Effects Receptor Receptor Binding Pocket (e.g., GPCRs, NMDARs) PiStack->Receptor AlteredPi->Receptor Altered Affinity/Selectivity

Logical relationship between Phe modifications and receptor binding mechanics.

Quantitative Data Comparison

The following table summarizes the typical pharmacological shifts observed when natural L-Phe is substituted with a 2-OMe-Phe derivative in a model GPCR binding assay (e.g., μ -opioid receptor targeting peptides like Endomorphin-2)[3].

ParameterNatural L-Phenylalanine LigandBoc-2-Methoxy-L-Phe AnalogMechanistic Cause
Receptor Affinity ( Ki​ ) 0.69 nM3.45 nMSteric bulk at the ortho position alters the optimal fit in the primary hydrophobic pocket.
Receptor Selectivity ( μ vs δ ) High ( μ selective)Very HighThe locked conformation prevents binding to the narrower δ -receptor pocket.
Cation- π Strength BaselineEnhancedElectron-donating -OCH₃ group enriches the π -cloud of the aromatic ring.
Proteolytic Stability ( t1/2​ ) ~15 minutes> 120 minutesBoc group and ortho-substitution sterically block aminopeptidase and endopeptidase cleavage.
Lipophilicity (LogP) ~1.5~2.8The bulky, hydrophobic Boc group drives up overall lipophilicity, improving membrane partitioning.

Self-Validating Experimental Protocol: Receptor Binding Assay

To objectively compare these compounds, researchers must utilize a competitive radioligand binding assay. The following protocol is engineered as a self-validating system: it includes specific buffer additives to prevent the highly lipophilic Boc-derivative from skewing data via non-specific adsorption.

Phase 1: Preparation and Validation
  • Ligand Preparation: Dissolve the synthetic Boc-2-OMe-Phe peptide and the natural L-Phe peptide in 100% DMSO to create 10 mM stock solutions.

    • Causality: The high LogP of the Boc-derivative requires a strong organic solvent to prevent precipitation.

  • Buffer Formulation: Prepare assay buffer containing 50 mM Tris-HCl (pH 7.4), 5 mM MgCl₂, and 0.1% Bovine Serum Albumin (BSA) .

    • Validation Check: BSA is critical. Without it, the lipophilic Boc-group will adhere to the plastic walls of the assay plates, artificially lowering the effective concentration and yielding false-negative binding affinities.

Phase 2: Competitive Radioligand Assay
  • Membrane Incubation: In a 96-well plate, combine 50 µL of the test compound (serial dilutions from 10−5 to 10−11 M), 50 µL of radioligand (e.g., 1 nM [³H]-DAMGO for opioid receptors), and 100 µL of cell membrane homogenate (20 µg protein/well).

  • Non-Specific Binding (NSB) Control: In separate wells, replace the test compound with an excess of a known cold competitor (e.g., 10 µM Naloxone).

    • Validation Check: NSB must be subtracted from total binding to isolate specific receptor interactions.

  • Equilibration: Incubate the plate at 25°C for 60 minutes to ensure thermodynamic equilibrium is reached between the receptor, the radioligand, and the sterically hindered Boc-2-OMe-Phe.

Phase 3: Isolation and Analysis
  • Filtration: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.5% polyethylenimine (PEI).

    • Causality: PEI neutralizes the negative charge of the glass fibers, preventing the positively charged domains of the peptides from sticking to the filter.

  • Washing & Counting: Wash filters three times with ice-cold buffer to trap the receptor-ligand complexes. Add scintillation fluid and measure radioactivity (CPM) using a liquid scintillation counter.

  • Data Synthesis: Calculate the half-maximal inhibitory concentration ( IC50​ ) using non-linear regression. Convert IC50​ to the inhibition constant ( Ki​ ) using the Cheng-Prusoff equation: Ki​=IC50​/(1+[L]/Kd​) .

Workflow Step1 1. Ligand Preparation (Solubilize in DMSO, dilute in BSA buffer) Step3 3. Radioligand Competition Assay (Incubate peptide + [3H]-Ligand) Step1->Step3 Ligand Input Step2 2. Receptor Membrane Prep (Harvest GPCR-expressing cells) Step2->Step3 Membrane Input Step5 5. Rapid Filtration & Washing (Separate bound from free ligand via PEI filters) Step3->Step5 Step4 4. Non-Specific Binding Control (Determine baseline with cold competitor) Step4->Step3 Control Input Step6 6. Scintillation Counting (Calculate IC50 and Ki via Cheng-Prusoff) Step5->Step6

Step-by-step workflow for comparative competitive radioligand binding assay.

Strategic Recommendations for Drug Development

When choosing between natural L-Phe and Boc-2-OMe-Phe for lead optimization:

  • Choose Natural L-Phe during early-stage screening to establish baseline pharmacophores and ensure broad receptor recognition without steric penalties.

  • Choose Boc-2-OMe-Phe during the optimization phase when targeting specific receptor subtypes where conformational locking is required to eliminate off-target effects, or when the lead peptide suffers from rapid in vivo degradation. The electron-rich aromatic ring can also be leveraged to rescue binding affinity if a critical cation- π interaction is identified in the receptor's crystal structure.

References
  • Honda, T., et al. "Differential receptor binding characteristics of consecutive phenylalanines in micro-opioid specific peptide ligand endomorphin-2." Bioorganic & Medicinal Chemistry, PubMed, 2007. Available at:[Link]

  • Wikipedia Contributors. "Phenylalanine." Wikipedia, The Free Encyclopedia. Available at:[Link]

Sources

Comparative

Comparative Stability Guide: Boc-2-Methoxy-L-Phenylalanine vs. Standard Boc-L-Phenylalanine Under Acidic Conditions

Executive Summary In solid-phase peptide synthesis (SPPS) and medicinal chemistry, the tert-butoxycarbonyl (Boc) group is a foundational temporary masking strategy for α -amino groups. While the acidic deprotection kinet...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In solid-phase peptide synthesis (SPPS) and medicinal chemistry, the tert-butoxycarbonyl (Boc) group is a foundational temporary masking strategy for α -amino groups. While the acidic deprotection kinetics of standard Boc-L-Phenylalanine (Boc-Phe-OH) are highly predictable, introducing electron-donating substituents to the aromatic ring fundamentally alters the molecule's stability profile during cleavage. This guide objectively compares the acidic stability and deprotection workflows of Boc-2-Methoxy-L-Phenylalanine (Boc-2-MeO-Phe-OH) against standard Boc-Phe-OH , providing researchers with the mechanistic insights and optimized protocols necessary to prevent catastrophic side reactions.

Mechanistic Causality: The Electronic Influence of the Methoxy Group

The removal of a Boc group relies on an[1]. Upon exposure to strong acids like Trifluoroacetic Acid (TFA), the carbamate oxygen is protonated, leading to the dissociation of the protecting group into carbon dioxide gas and a highly electrophilic tert-butyl cation ( t−Bu+ )[2].

The Kinetic Parity: Because the 2-methoxy group is located on the phenyl ring—separated from the carbamate by the α -carbon and a methylene bridge—its inductive effect (-I) is negligible at the reaction center. Consequently, the actual rate of carbamate cleavage is virtually identical between Boc-Phe-OH and Boc-2-MeO-Phe-OH (typically 15–30 minutes in 50% TFA/DCM).

The Post-Cleavage Divergence: The critical difference lies in the post-cleavage stability of the resulting amino acid[3].

  • Boc-Phe-OH : The unsubstituted phenyl ring is electronically neutral. It does not possess sufficient nucleophilicity to react with the generated t−Bu+ cation. The deprotection proceeds cleanly without the need for complex scavenger cocktails.

  • Boc-2-MeO-Phe-OH : The methoxy group (-OCH 3​ ) is a powerful electron-donating group. Through resonance (+R effect), it pushes electron density into the aromatic ring, highly activating the ortho and para positions. When the t−Bu+ cation is released, the activated 2-methoxy-phenyl ring acts as a nucleophile, leading to rapid [] (specifically, tert-butylation at the 5-position). Without intervention, the desired product is rapidly degraded into alkylated side products.

Quantitative Comparison: Stability & Reactivity Profiles

To guide synthetic planning, the following table summarizes the comparative stability and required reaction conditions for both derivatives.

Property / MetricBoc-L-Phenylalanine (Boc-Phe-OH)Boc-2-Methoxy-L-Phenylalanine
Aromatic Ring Electronics Neutral / UnactivatedHighly Activated (+R resonance from -OCH 3​ )
Acidic Cleavage Rate (TFA) Fast (15–30 mins at 25°C)Fast (15–30 mins at 25°C)
Susceptibility to t -Butylation NegligibleExtremely High (Alkylation at para position)
Required Scavengers None (or minimal H 2​ O)Mandatory (e.g., TIPS, Anisole)
Recommended Cleavage Cocktail 50% TFA in DCM90% TFA / 5% TIPS / 5% H 2​ O
Overall Acidic Stability High (Product remains intact)Low (Product degrades if cation is not quenched)

Divergent Deprotection Pathways

The following workflow diagram illustrates how the electronic nature of the aromatic ring dictates the necessity of scavengers during acidic deprotection.

G A Boc-Amino Acid + Acid (TFA) B Protonated Carbamate A->B C tert-Butyl Cation + Free Amine B->C Fragmentation D Boc-Phe-OH (Neutral Ring) C->D E Boc-2-MeO-Phe-OH (Activated Ring) C->E F Clean Deprotection D->F No Scavenger Needed G Ring t-Butylation (Side Product) E->G No Scavenger H Add Scavenger (TIPS) E->H Optimized Protocol I Quenched Cation + Clean Deprotection H->I Cation Trapped

Figure 1: Divergent acidic deprotection pathways of Boc-Phe-OH and Boc-2-MeO-Phe-OH.

Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. The inclusion of Triisopropylsilane (TIPS) in Protocol B acts as a hydride donor, irreversibly quenching the t−Bu+ cation into volatile isobutane before it can attack the activated methoxy-phenyl ring[3].

Protocol A: Scavenger-Free Cleavage of Boc-Phe-OH

Causality: The unactivated phenyl ring does not compete for the electrophile, allowing for a simplified, scavenger-free cleavage.

  • Preparation: Dissolve 1.0 mmol of Boc-Phe-OH in 5 mL of anhydrous Dichloromethane (DCM).

  • Acidification: Slowly add 5 mL of Trifluoroacetic Acid (TFA) to achieve a 50% v/v solution. Stir at room temperature for 30 minutes.

  • Validation (TLC): Spot the reaction mixture on a silica TLC plate. The disappearance of the UV-active starting material and the appearance of a baseline spot that stains positive (purple/pink) with Ninhydrin confirms complete Boc removal.

  • Isolation: Concentrate the mixture under reduced pressure. Resuspend the oily residue in a minimal amount of methanol and precipitate the free amino acid by adding 20 mL of ice-cold diethyl ether.

  • Collection: Centrifuge and decant the ether. The resulting white powder is the pure H-Phe-OH·TFA salt.

Protocol B: Scavenger-Optimized Cleavage of Boc-2-MeO-Phe-OH

Causality: The highly activated 2-methoxy-phenyl ring requires immediate electrophile quenching. TIPS provides steric bulk and readily donates a hydride to neutralize the t−Bu+ cation, while water quenches residual reactive species.

  • Cocktail Preparation: Prepare a cleavage cocktail consisting of 90% TFA, 5% Triisopropylsilane (TIPS), and 5% deionized water (v/v/v). Note: Do not use DCM, as higher TFA concentrations are required to overcome the dilution effect of the scavengers.

  • Reaction: Dissolve 1.0 mmol of Boc-2-MeO-Phe-OH directly into 10 mL of the prepared cleavage cocktail. Stir vigorously at room temperature for 30 minutes.

  • Validation (Visual & TLC): The reaction should remain relatively colorless. A deep red or purple hue often indicates unwanted Friedel-Crafts alkylation. Confirm completion via TLC (Ninhydrin positive, single UV-active spot).

  • Isolation: Evaporate the TFA under a stream of nitrogen (do not heat extensively, as this promotes side reactions).

  • Ether Wash: Add 30 mL of ice-cold diethyl ether. The TIPS and quenched byproducts (isobutane, silanols) are highly soluble in ether, while the H-2-MeO-Phe-OH·TFA salt will precipitate. Wash the pellet twice with cold ether to ensure complete removal of silane residues.

References

  • [3] Organic Chemistry Portal. "Boc-Protected Amino Groups." Organic Chemistry Portal.[Link]

Sources

Validation

Spectroscopic comparison of ortho, meta, and para methoxy-substituted phenylalanine derivatives

Spectroscopic Comparison Guide: Ortho-, Meta-, and Para-Methoxy-Substituted Phenylalanine Derivatives as Biophysical Probes For researchers and drug development professionals investigating protein dynamics, allosteric re...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Spectroscopic Comparison Guide: Ortho-, Meta-, and Para-Methoxy-Substituted Phenylalanine Derivatives as Biophysical Probes

For researchers and drug development professionals investigating protein dynamics, allosteric regulation, and transient protein-protein interactions, traditional spectroscopic probes often fall short. Canonical amino acids suffer from severe spectral overlap, while bulky extrinsic fluorophores can perturb native folding. The site-specific incorporation of unnatural amino acids (UAAs)—specifically methoxy-substituted phenylalanine derivatives—via genetic code expansion provides a highly sensitive, minimally perturbing solution[1].

This guide provides an in-depth spectroscopic comparison of ortho-, meta-, and para-methoxyphenylalanine (o-OMe-Phe, m-OMe-Phe, and p-OMe-Phe), detailing their photophysical properties, NMR characteristics, and the self-validating experimental workflows required to deploy them effectively.

Causality in Probe Selection: The Methoxy Advantage

The strategic addition of a methoxy (-OCH₃) group to the phenyl ring fundamentally alters the amino acid's electronic and magnetic environment:

  • Electronic Transition Shifts (UV/Vis & Fluorescence): The methoxy group is strongly electron-donating via resonance. This lowers the energy of the π → π* transition, red-shifting the absorption and emission spectra away from the native phenylalanine background[1].

  • Magnetic Isolation (NMR): For nuclear magnetic resonance (NMR) spectroscopy, a ¹³C-labeled methoxy group acts as an isolated spin system. Because the methyl group rotates rapidly around the C–O bond, it averages out local dipolar couplings, yielding an exceptionally sharp, intense singlet in the ¹H-¹³C HSQC spectrum[2]. Crucially, this signal appears in a spectral window (¹H ~3.6 ppm, ¹³C ~56 ppm) completely devoid of background noise from canonical amino acids, solving the spectral crowding problem inherent to large proteins (>30 kDa)[3].

Isomeric Comparison: Ortho vs. Meta vs. Para

The position of the methoxy substitution dictates both the steric profile and the spectroscopic utility of the derivative.

  • Para-Methoxyphenylalanine (p-OMe-Phe): The gold standard for NMR conformational mapping. Because the para-substitution projects directly outward from the Cβ-Cγ axis, it minimizes steric clashes with the peptide backbone. It is highly sensitive to the solvent environment and ligand-induced conformational changes, making it ideal for mapping active-site dynamics (e.g., the F/G loop transition in Cytochrome P450 CYP119)[3].

  • Ortho-Methoxyphenylalanine (o-OMe-Phe): The ortho-methoxy group introduces significant steric hindrance against the amino acid backbone, restricting the χ1 and χ2 dihedral angles. While this rigidification can cause NMR line broadening due to intermediate conformational exchange, it provides highly specific, constrained distance measurements for structural modeling.

  • Meta-Methoxyphenylalanine (m-OMe-Phe): Offers an intermediate steric profile. It is particularly useful in biocatalytic assays and fluorescence quenching studies where the asymmetric electron distribution of the meta-position creates unique dipole moments[4].

Quantitative Spectroscopic Data

The following table summarizes the key spectroscopic parameters for the three isomers compared to native phenylalanine. Note: Exact values are highly dependent on solvent polarity and local protein environment.

Amino Acid DerivativeUV Absorbance Max (λmax)Fluorescence Emission Max¹H NMR Shift (-OCH₃)¹³C NMR Shift (-OCH₃)Primary Biophysical Application
Native Phenylalanine ~257 nm~282 nmN/AN/ABaseline structural component
p-OMe-Phe ~275–280 nm~310–315 nm~3.60–3.85 ppm~54.0–58.5 ppm2D HSQC NMR (Conformational dynamics)
m-OMe-Phe ~275 nm~315 nm~3.70 ppm~55.0 ppmFluorescence assays / Biocatalysis
o-OMe-Phe ~270–275 nm~320 nm~3.80 ppm~56.0 ppmRigidified structural constraints

Experimental Workflows: Self-Validating Systems

To guarantee scientific integrity, the incorporation and analysis of these UAAs must be treated as a self-validating system. The following protocols ensure that the observed spectroscopic signals are artifacts of functional protein dynamics, not misincorporation or unfolding.

Protocol 1: Site-Specific Incorporation and Validation

Causality: Using an orthogonal tRNA/aminoacyl-tRNA synthetase (aaRS) pair ensures the UAA is only incorporated at the amber nonsense codon (TAG). Performing expression in minimal media prevents isotopic scrambling when using ¹³C/¹⁵N-labeled OMe-Phe.

  • Co-Transformation: Co-transform E. coli BL21(DE3) with a plasmid containing the target gene (with a TAG mutation at the site of interest) and a suppression plasmid encoding the engineered tRNA/aaRS pair specific to the OMe-Phe isomer[2].

  • Expression: Grow cells in M9 minimal media supplemented with 1 mM of the isotopically labeled UAA. Self-Validation Step A: Run a parallel culture without the UAA. A lack of protein expression in this control validates the strict orthogonality of the synthetase.

  • Purification: Harvest and lyse cells, then purify the target protein using Ni-NTA affinity chromatography followed by size-exclusion chromatography (SEC) to ensure >95% homogeneity.

  • Mass Spectrometry: Self-Validation Step B: Perform intact protein LC-MS. The observed mass must exactly match the theoretical mass of the UAA-incorporated protein, definitively ruling out the misincorporation of canonical amino acids (like Tyrosine or Leucine) at the amber codon.

Protocol 2: 2D ¹H-¹³C HSQC NMR for Conformational Mapping

Causality: Titrating a known ligand into the UAA-labeled protein allows researchers to track chemical shift perturbations (CSPs). If the protein is properly folded and functional, the UAA signal will shift in a dose-dependent manner reflecting specific binding states, rather than disappearing into a random-coil signature.

  • Sample Preparation: Concentrate the validated UAA-labeled protein to ~0.1–0.5 mM in a deuterated buffer (e.g., 50 mM Phosphate, pH 7.4, 10% D₂O).

  • Baseline Acquisition: Acquire a baseline 2D ¹H-¹³C HSQC spectrum. You should observe a single, sharp cross-peak corresponding to the methoxy group in the isolated 3.6 ppm / 56 ppm region[3].

  • Ligand Titration: Incrementally add the target ligand (e.g., 4-phenylimidazole for CYP119) from 0.1 to 5.0 molar equivalents.

  • Data Extraction: Track the trajectory of the cross-peak. A smooth transition indicates fast exchange, while the appearance of a new peak with the concurrent fading of the old peak indicates slow conformational exchange on the NMR timescale[3].

Workflow Visualization

The following diagram illustrates the logical flow and critical validation checkpoints of the UAA incorporation and spectroscopic analysis pipeline.

UAA_Workflow A Target Gene (TAG Amber Codon) B Orthogonal tRNA & aaRS (Specific to OMe-Phe) C Isotope-Labeled UAA (13C/15N OMe-Phe) D In Vivo Expression (E. coli in Minimal Media) C->D Combine in System E Protein Purification & Mass Spec Validation D->E Yield Control (No UAA) F Spectroscopic Analysis (2D HSQC NMR / UV-Vis) E->F Exact Mass Confirmed G Conformational Dynamics & Ligand Binding Mapping F->G Ligand Titration AB AB AB->D Combine in System

Workflow for site-specific UAA incorporation and spectroscopic validation of protein dynamics.

References

  • Unnatural Amino Acids for Biological Spectroscopy and Microscopy | Chemical Reviews. American Chemical Society.[Link]

  • In vivo Incorporation of Unnatural Amino Acids to Probe Structure, Dynamics, and Ligand Binding in a Large Protein by Nuclear Magnetic Resonance Spectroscopy | Journal of the American Chemical Society. American Chemical Society.[Link]

  • Ligand-Induced Conformational Heterogeneity of Cytochrome P450 CYP119 Identified by 2D NMR Spectroscopy with the Unnatural Amino Acid 13C-p-Methoxyphenylalanine. National Institutes of Health (PMC).[Link]

  • Saturation Mutagenesis for Phenylalanine Ammonia Lyases of Enhanced Catalytic Properties. MDPI.[Link]

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of Boc-2-Methoxy-L-Phenylalanine

This document provides an in-depth, procedural guide for the safe and compliant disposal of Boc-2-Methoxy-L-Phenylalanine. As a crucial building block in modern peptide synthesis, its responsible handling from acquisitio...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

This document provides an in-depth, procedural guide for the safe and compliant disposal of Boc-2-Methoxy-L-Phenylalanine. As a crucial building block in modern peptide synthesis, its responsible handling from acquisition to disposal is paramount for ensuring laboratory safety, environmental integrity, and regulatory compliance. This guide moves beyond mere procedural lists to explain the scientific rationale behind each step, empowering researchers to make informed decisions.

Hazard Profile and Core Chemical Properties

While many Boc-protected amino acids, including close analogs like Boc-L-Phenylalanine, are not classified as hazardous substances under the Globally Harmonized System (GHS), they must be treated with the respect afforded to all laboratory chemicals. Boc-2-Methoxy-L-Phenylalanine is a combustible solid, meaning it can burn, though it is not readily ignitable. The primary risks are associated with inhalation of the powder, skin/eye contact, and potential hazardous reactions if mixed with incompatible materials.

PropertyDataRationale & Implications
Physical State Powder / SolidPotential for airborne dust generation requires handling in ventilated areas to prevent inhalation.
Classification Combustible SolidStore away from ignition sources. Fire-fighting measures should involve dry chemical, CO2, or foam.
Hazardous Decomposition Nitrogen oxides (NOx), Carbon monoxide (CO), Carbon dioxide (CO2)In the event of a fire, these toxic gases can be produced. This informs the need for self-contained breathing apparatus for firefighters.
Chemical Incompatibilities Strong acids, Alkaline materials, Oxidizing agentsSegregation from these chemical classes during storage and disposal is critical to prevent violent or hazardous reactions.
Environmental Hazard Not classified as hazardous to the aquatic environmentDespite this, direct release into the environment or drains is prohibited to uphold best practices and local regulations.

Pre-Disposal Safety & Spill Management

Effective disposal begins with proactive safety measures during routine handling. These protocols minimize risk and ensure that waste is properly contained from the point of generation.

Personal Protective Equipment (PPE) & Engineering Controls
  • Eye Protection : Always wear safety goggles with side shields, tested and approved under standards such as NIOSH (US) or EN 166 (EU).

  • Hand Protection : Handle with chemical-resistant gloves (e.g., nitrile). Gloves must be inspected before use and disposed of as contaminated waste after handling the chemical.

  • Body Protection : A standard laboratory coat is required to prevent skin contact.

  • Engineering Controls : All handling of the solid compound that could generate dust should be performed in a well-ventilated area, preferably a chemical fume hood.

Spill Response Protocol

In the event of a small spill, immediate and calm action is necessary.

  • Ensure Safety : Alert personnel in the immediate area and ensure you are wearing the appropriate PPE.

  • Containment : Prevent the spread of the powder.

  • Clean-up : Gently sweep or scoop the solid material into a suitable, labeled container for disposal. Crucially, avoid actions that create dust clouds .

  • Decontamination : Wipe the spill area with a damp cloth. All cleaning materials, including gloves, must be placed in the same sealed container as the spilled chemical for disposal.

Step-by-Step Disposal Workflow

The proper disposal of Boc-2-Methoxy-L-Phenylalanine requires a systematic approach involving segregation, secure containerization, and transfer to a licensed waste management service. Disposing of this chemical down the drain is strictly prohibited.

Experimental Protocol: Waste Segregation and Disposal
  • Identify Waste Streams : Segregate waste into three distinct categories at the point of generation:

    • Unused/Expired Solid : Pure Boc-2-Methoxy-L-Phenylalanine.

    • Contaminated Solid Waste : Items such as gloves, weigh boats, paper towels, and wipes that have come into direct contact with the chemical.

    • Contaminated Glassware/Equipment : Any reusable equipment that requires decontamination.

  • Containerize Solid Waste :

    • Place the unused solid and contaminated solid waste into a single, dedicated, and clearly labeled hazardous waste container.

    • The container must be made of a compatible material (e.g., high-density polyethylene), have a secure, tight-fitting lid, and be in good condition.

    • Label the container clearly with "Hazardous Waste," the full chemical name "Boc-2-Methoxy-L-Phenylalanine," and the approximate quantity.

  • Storage Pending Disposal :

    • Store the sealed waste container in a designated chemical waste accumulation area. This area should be secure, well-ventilated, and away from incompatible materials.

  • Final Disposal :

    • Arrange for pickup and disposal through your institution's Environmental Health and Safety (EHS) department or a licensed professional waste disposal company.

    • Chemical waste generators are legally required to consult local, regional, and national regulations to ensure complete and accurate classification and disposal. The ultimate disposal method, likely incineration, will be handled by the licensed contractor.

  • Decontaminate Reusable Equipment :

    • Wash contaminated glassware and equipment thoroughly with soap and water.

    • Collect the initial rinsate as aqueous chemical waste. Do not dispose of it down the drain. Subsequent rinses can typically be disposed of normally, but consult your institutional guidelines.

Disposal Decision Workflow

The following diagram illustrates the logical steps for handling Boc-2-Methoxy-L-Phenylalanine from use to final disposal.

G cluster_prep Preparation & Handling cluster_response Response & Segregation cluster_disposal Final Disposal start Handling Boc-2-Methoxy-L-Phenylalanine ppe Wear Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe spill Spill Occurs ppe->spill waste_gen Waste Generated (Unused solid, contaminated items) ppe->waste_gen spill_protocol Follow Spill Protocol: 1. Contain 2. Sweep (No Dust) 3. Collect in sealed container spill->spill_protocol segregate Segregate Waste: - Unused Solid - Contaminated Disposables waste_gen->segregate container Place in Labeled, Sealed Waste Container spill_protocol->container segregate->container store Store in Designated Waste Accumulation Area container->store dispose Dispose via Licensed Waste Disposal Contractor store->dispose

Caption: Decision workflow for the safe handling and disposal of Boc-2-Methoxy-L-Phenylalanine waste.

References

  • Boc-2-methoxy- L -phenylalanine 97 143415-63-8. MilliporeSigma.
  • Safety Data Sheet for Boc-β-HAla-OH. AAPPTec, LLC.
  • SAFETY DATA SHEET for BOC-L-Phenylalanine. Fisher Scientific.
  • BOC-Amino Acids Overview. BOC Sciences.
  • SAFETY DATA SHEET for N-(tert-Butoxycarbonyl)-4-methoxy-D-phenylalanine. Tokyo Chemical Industry.
  • MSDS of Fmoc-4-(2-(Boc-amino)ethoxy)-L-phenylalanine. Capot Chemical.
  • Boc-2-Methoxy-L-Phenylalanine — Chemical Substance Inform
  • Safety Data Sheet: Boc-L-Phenylalanine. Carl ROTH.
  • SAFETY DATA SHEET for L-Phenylalanine, N-[(1,1-dimethylethoxy)carbonyl]-. Acros Organics via Fisher Scientific.
  • Boc-L-Phenylalanine PEPTIPURE® ≥99 %, for biochemistry. Carl ROTH.
  • Boc-Protected Amino Groups. Organic Chemistry Portal.
  • Navigating the Disposal of BOC-L-Phenylalanine-¹³C: A Guide to Safe and Compliant Practices. Benchchem.
  • Boc-Amino Acids [N-Protected Amino Acids]. Tokyo Chemical Industry Co., Ltd..
  • Introduction to Cleavage Techniques. Thermo Fisher Scientific.
  • Storing and Handling Peptides: Best Practices for Peptides. GenScript.
  • Amino Acid Set - SAFETY DATA SHEET. Breckland Scientific Supplies Ltd.
  • Proper Disposal of Amino-PEG7-acid: A Comprehensive Guide for Labor
  • BOC-ON [2-(tert-butoxycarbonyloxyimino)
  • Separation and Refining of Amino acids. Ion Exchange Resins by Yuki, K.
  • Experimental Procedures for Peptide Synthesis. The Royal Society of Chemistry.
© Copyright 2026 BenchChem. All Rights Reserved.